6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one

GPR35 chemokine receptor selectivity profiling

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one (CAS 88067-21-4) is a synthetic small molecule with the molecular formula C19H14N4OS and a molecular weight of 346.41 g/mol. It belongs to the thiazole-substituted aminopyrimidine class, a scaffold extensively investigated for kinase inhibition, particularly spleen tyrosine kinase (SYK) and chemokine receptor modulation.

Molecular Formula C19H14N4OS
Molecular Weight 346.4 g/mol
CAS No. 88067-21-4
Cat. No. B11035226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one
CAS88067-21-4
Molecular FormulaC19H14N4OS
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C19H14N4OS/c24-17-11-15(13-7-3-1-4-8-13)20-18(22-17)23-19-21-16(12-25-19)14-9-5-2-6-10-14/h1-12H,(H2,20,21,22,23,24)
InChIKeyVLEFDLHCVGLPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one (CAS 88067-21-4): Chemical Identity and Core Properties for Procurement


6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one (CAS 88067-21-4) is a synthetic small molecule with the molecular formula C19H14N4OS and a molecular weight of 346.41 g/mol . It belongs to the thiazole-substituted aminopyrimidine class, a scaffold extensively investigated for kinase inhibition, particularly spleen tyrosine kinase (SYK) and chemokine receptor modulation [1][2]. The compound is commercially available for research use with a standard purity specification of 97% .

Why 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one Cannot Be Simply Replaced by Other Thiazole-Pyrimidine Analogs


Generic substitution within the thiazole-aminopyrimidine class is unreliable due to the profound impact of specific substitution patterns on target engagement and selectivity. The 6-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one scaffold features a unique arrangement of a pyrimidin-4-one core with a 4-phenylthiazol-2-ylamino group at position 2 and a phenyl group at position 6 . This specific topology diverges from the typical 4-thiazolyl-2-phenylaminopyrimidine series where substitution vectors are critical for kinase binding pocket complementarity [1]. Even closely related analogs with minor substituent variations on the phenyl rings can exhibit orders-of-magnitude differences in potency and selectivity profiles against SYK and off-target receptors [1][2]. The quantitative evidence below substantiates the specific differentiation of this compound.

Quantitative Differentiation Evidence for 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one


GPR35 Antagonism: Inactivity Profile Distinguishes from Broad-Spectrum Chemokine Receptor Ligands

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one was tested for GPR35 antagonism in a primary assay and found to be completely inactive [1]. This contrasts with many thiazole-containing chemokine receptor modulators, such as the CXCR2 antagonists described in WO-01/25242 (Examples 4 and 7), which demonstrate potent activity at related chemokine receptors [2]. The lack of GPR35 activity indicates a cleaner off-target profile for this specific receptor, which is relevant for studies where GPR35 modulation is an undesired confounding factor.

GPR35 chemokine receptor selectivity profiling

Structural Topology Differentiation: 6-Phenyl Pyrimidin-4-one Core vs. Standard 4-Thiazolyl-2-Phenylaminopyrimidines

The target compound features a pyrimidin-4(1H)-one core with a phenyl substituent at position 6, distinguishing it from the canonical 4-thiazolyl-2-phenylaminopyrimidine series where the pyrimidine ring is typically unsubstituted or carries different groups at position 4 [1]. In the SYK inhibitor series by Farmer et al. (2008), the lead compound 4 (a 4-thiazolyl-2-phenylaminopyrimidine) exhibited an IC50 of 140 nM against SYK [1]. While the target compound has not been tested in the same assay, the presence of the 6-phenyl group and the pyrimidin-4-one tautomer is expected to alter hydrogen-bonding patterns with the kinase hinge region compared to the 2-aminopyrimidine series [2].

scaffold hopping kinase inhibitor structure-activity relationship

Physicochemical Property Differentiation: Calculated LogP and PSA Compared to Drug-Like Space Benchmarks

The target compound has a calculated LogP of 4.78930 and a topological polar surface area (PSA) of 99.17 Ų . These values place it near the upper boundary of optimal drug-like chemical space (LogP < 5, PSA < 140 Ų). For comparison, the SYK inhibitor clinical candidate fostamatinib (R406) has a LogP of approximately 3.5 and PSA of ~130 Ų, while the related 4-thiazolyl-2-phenylaminopyrimidine Syk Inhibitor V has a calculated LogP of ~3.8 . The higher LogP of the target compound suggests increased lipophilicity, which may enhance membrane permeability but could also affect solubility and metabolic stability relative to more polar analogs.

drug-likeness Lipinski parameters physicochemical profiling

Commercial Purity Specification: 97% Baseline with Batch-Specific QC Documentation

The compound is supplied with a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level is comparable to research-grade standards for similar thiazole-pyrimidine building blocks. However, the availability of multi-technique QC data (NMR, HPLC, GC) distinguishes this supply from vendors offering only single-method purity assessment or unspecified purity grades .

quality control purity specification procurement standard

Optimal Research and Procurement Application Scenarios for 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one


Chemical Probe for GPR35-Selective Experimental Paradigms

Given the confirmed inactivity of this compound at GPR35 , it is an ideal negative control or selectivity probe for assays where GPR35 modulation must be excluded. Researchers investigating chemokine receptor pathways (e.g., CXCR2, CCR2) can use this compound to ensure observed effects are not mediated through GPR35, unlike broader-spectrum thiazole-containing chemokine modulators [1].

Scaffold-Hopping Starting Point for Novel Kinase Inhibitor Design

The unique pyrimidin-4(1H)-one core with 6-phenyl substitution provides a structurally differentiated scaffold from the extensively patented 2-aminopyrimidine and 4-thiazolyl-2-phenylaminopyrimidine series . Medicinal chemistry teams pursuing SYK or other kinase targets can use this compound as a starting point to explore novel intellectual property space, particularly given the well-characterized SAR of the 4-thiazolyl-2-phenylaminopyrimidine series where lead compound 4 exhibited SYK IC50 = 140 nM [1].

Lipophilicity-Dependent ADME Profiling Studies

With a calculated LogP of 4.79 , this compound serves as a high-lipophilicity probe for studying the relationship between LogP and membrane permeability, metabolic stability, or tissue distribution in kinase inhibitor series. It can be benchmarked against the clinically advanced SYK inhibitor fostamatinib (LogP ~3.5) to isolate lipophilicity-driven pharmacokinetic effects from target engagement effects [1].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of multi-technique QC documentation (NMR, HPLC, GC) at 97% purity makes this compound suitable as a reference standard for developing or validating analytical methods for thiazole-pyrimidine compounds. The well-defined impurity profile supports robust method qualification for HPLC or LC-MS assays in pharmaceutical research settings.

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